molecular formula C23H19N3O7 B15016983 2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B15016983
M. Wt: 449.4 g/mol
InChI Key: FZWPEDJKIVNKQC-ZVHZXABRSA-N
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Description

2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes methoxyphenoxy, acetamido, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of the Methoxyphenoxy Acetamido Intermediate: This involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate. This intermediate is then reacted with an amine to form the acetamido derivative.

    Formation of the Imino Intermediate: The acetamido derivative is then reacted with an aldehyde to form the imino compound through a condensation reaction.

    Formation of the Final Compound: The imino intermediate is then reacted with 4-nitrobenzoic acid in the presence of a coupling agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{(4-methoxyphenyl)imino}methyl]phenyl acetate
  • 4-Ethyl-2-methoxyphenol
  • 3-(4-Hydroxyphenyl)-1-propanol

Uniqueness

2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

[2-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H19N3O7/c1-31-19-10-12-20(13-11-19)32-15-22(27)25-24-14-17-4-2-3-5-21(17)33-23(28)16-6-8-18(9-7-16)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

FZWPEDJKIVNKQC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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